2-chloro-N-(2-methoxy-5-methylphenyl)acetamide

Descripción general

Descripción

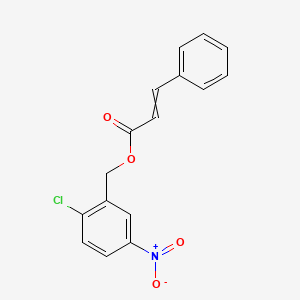

“2-chloro-N-(2-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12ClNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

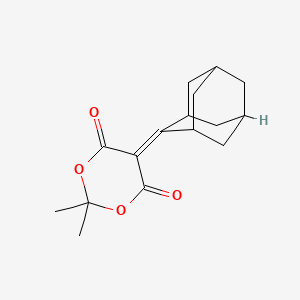

The molecular structure of “this compound” can be represented by the InChI notation: 1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3, (H,13,14) . This notation provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 213.66 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Metabolism and Environmental Fate

Research on chloroacetamide herbicides, including compounds similar to 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide, has highlighted their metabolism and environmental fate. Studies have investigated the metabolic pathways in human and rat liver microsomes, revealing complex metabolic activation pathways leading to potential carcinogenic products. These pathways involve the metabolism of chloroacetamide herbicides to specific metabolites, such as CMEPA and CDEPA, which are further metabolized to dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman et al., 2000). Additionally, environmental monitoring studies have tracked the presence of chloroacetamide herbicides and their metabolites in groundwater, suggesting that the metabolites are more prevalent than the parent compounds in certain environments (De Guzman et al., 2005).

Photodegradation and Volatilization

Photodegradation studies have examined the breakdown of metolachlor, a compound structurally similar to this compound, under actinic radiation. These studies have quantified the production of monochloroacetic acid (MCA) as a degradation product and explored the kinetics of photodegradation (Wilson & Mabury, 2000). Field-scale investigations into herbicide volatilization have provided insights into the factors influencing the volatilization of chloroacetamide herbicides, including metolachlor, highlighting the significant role of environmental conditions in determining volatilization losses (Gish et al., 2011).

Anticancer Properties

Research into the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives, including structures related to this compound, has explored their anticancer properties. These studies have demonstrated cytotoxicity against various cancer cell lines, providing a basis for further investigation into their therapeutic potential (Vinayak et al., 2014).

Atmospheric Degradation

Studies on the atmospheric degradation of metolachlor have used theoretical models to investigate the reaction of OH radicals with chloroacetamide herbicides. These studies provide estimates of atmospheric lifetimes and suggest potential pathways for atmospheric degradation (Chao et al., 2018).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .

Mode of Action

It is likely that the compound interacts with its targets, possibly enzymes involved in fatty acid elongation, to inhibit their function .

Biochemical Pathways

Based on the known targets, it can be inferred that the compound may affect the fatty acid metabolism pathway, specifically the elongation of vlcfas .

Result of Action

Inhibition of vlcfa elongation could potentially disrupt cellular processes that rely on these fatty acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide . For instance, microbial degradation occurs in aerobic and, to a lesser degree, in anaerobic soils . The leaching potential of similar compounds is slight to moderate depending on the soil type, with clay and organic matter being key factors in determining the mobility .

Análisis Bioquímico

Biochemical Properties

2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the expression of genes involved in detoxification processes and stress responses. Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing detoxification processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the oxidation and subsequent breakdown of the compound, resulting in the formation of metabolites. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and the availability of key intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBFKIUBBHWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353157 | |

| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85817-61-4 | |

| Record name | 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2'-METHOXY-5'-METHYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)